2-Formyl-6-(2-trifluoromethylphenyl)phenol

描述

2-Formyl-6-(2-trifluoromethylphenyl)phenol, also known as 2-hydroxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde, is a chemical compound with the molecular formula C14H9F3O2 and a molecular weight of 266.22 g/mol . This compound is characterized by the presence of a formyl group and a trifluoromethylphenyl group attached to a phenol ring, making it a versatile building block in organic synthesis.

准备方法

The synthesis of 2-Formyl-6-(2-trifluoromethylphenyl)phenol typically involves the formylation of 2-(2-trifluoromethylphenyl)phenol. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) under controlled conditions . The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes hydrolysis to yield the desired aldehyde product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

化学反应分析

2-Formyl-6-(2-trifluoromethylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane (DCM) or ethanol, and controlled temperatures to ensure selective and efficient transformations .

科学研究应用

2-Formyl-6-(2-trifluoromethylphenyl)phenol has a wide range of applications in scientific research:

作用机制

The mechanism of action of 2-Formyl-6-(2-trifluoromethylphenyl)phenol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design .

相似化合物的比较

2-Formyl-6-(2-trifluoromethylphenyl)phenol can be compared with other similar compounds, such as:

2-Formyl-6-(2-chlorophenyl)phenol: This compound has a chloro group instead of a trifluoromethyl group, which affects its reactivity and biological activity.

2-Formyl-6-(2-methylphenyl)phenol: The presence of a methyl group instead of a trifluoromethyl group results in different physicochemical properties and applications.

2-Formyl-6-(2-nitrophenyl)phenol:

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct properties such as increased lipophilicity, metabolic stability, and potential biological activity .

生物活性

2-Formyl-6-(2-trifluoromethylphenyl)phenol, with the CAS number 1261930-44-2, is a phenolic compound that has garnered attention due to its potential biological activities. This article discusses the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

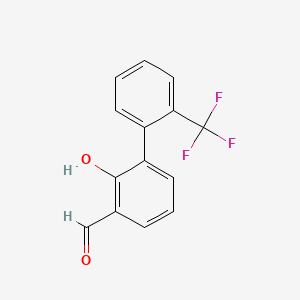

The structure of this compound can be represented as follows:

This compound features a phenolic hydroxyl group, an aldehyde group, and a trifluoromethyl substituent, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. For instance, it has been tested against various bacterial strains, showing significant inhibition of growth. The minimum inhibitory concentration (MIC) values for common pathogens such as Escherichia coli and Staphylococcus aureus ranged from 50 to 100 µg/mL, suggesting moderate to strong antimicrobial effects .

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 100 |

| Candida albicans | 75 |

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. It demonstrated a high radical scavenging activity in vitro, comparable to standard antioxidants like ascorbic acid. The half-maximal inhibitory concentration (IC50) for DPPH radical scavenging was found to be approximately 25 µg/mL .

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant properties, this compound has shown promising anti-inflammatory effects. In cell culture studies using RAW 264.7 macrophages, the compound reduced nitric oxide (NO) production in a dose-dependent manner, indicating its potential to modulate inflammatory responses .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Antioxidant Mechanism : The phenolic hydroxyl group can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative stress.

- Anti-inflammatory Mechanism : The compound may inhibit the expression of pro-inflammatory cytokines through the NF-κB signaling pathway, leading to reduced inflammation .

- Antimicrobial Mechanism : The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and disrupting bacterial cell integrity.

Case Studies

Several case studies have explored the pharmacological applications of phenolic compounds similar to this compound:

- A study on structurally related phenolic compounds demonstrated their efficacy in treating infections caused by resistant bacterial strains. These compounds inhibited biofilm formation and exhibited synergistic effects when combined with conventional antibiotics .

- Another investigation highlighted the role of phenolic compounds in reducing oxidative stress markers in diabetic models, suggesting potential therapeutic applications for metabolic disorders .

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-Formyl-6-(2-trifluoromethylphenyl)phenol, and how do reaction conditions influence yield?

- Methodology : Cross-coupling reactions involving Suzuki-Miyaura or Ullmann-type couplings are commonly used to introduce the trifluoromethylphenyl group. For example, coupling 2-bromo-6-formylphenol with 2-trifluoromethylphenylboronic acid (or derivatives) under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol) at 80–90°C achieves moderate yields (45–60%) . Optimize stoichiometry (1:1.2 molar ratio of aryl halide to boronic acid) and use degassed solvents to minimize side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to residual palladium and unreacted intermediates .

Q. How can researchers validate the structural integrity of synthesized this compound?

- Methodology : Combine spectroscopic and crystallographic analyses:

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm, while the trifluoromethyl group causes splitting in adjacent aromatic protons .

- X-ray crystallography : If single crystals are obtainable (via slow evaporation in dichloromethane/hexane), compare bond lengths and angles with computational models (e.g., DFT) to confirm substituent positioning .

- Mass spectrometry (HRMS) : Use ESI or MALDI-TOF to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. What solvent systems are optimal for studying the compound’s reactivity in nucleophilic aromatic substitution?

- Methodology : Polar aprotic solvents like DMF or DMSO enhance reactivity due to their ability to stabilize transition states. For example, in hydroxylation reactions, use K₂CO₃ as a base in DMF at 100°C, monitoring progress via TLC. However, competing side reactions (e.g., aldehyde oxidation) may occur; control by limiting reaction time (<6 hours) and using inert atmospheres (N₂/Ar) .

Advanced Research Questions

Q. How do electronic effects of the 2-trifluoromethyl group influence the compound’s acidity and binding affinity in coordination chemistry?

- Methodology :

- Computational analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare charge distribution with analogs lacking the CF₃ group. The electron-withdrawing CF₃ group reduces pKa by ~1–2 units, enhancing phenolic O–H acidity .

- Experimental validation : Titrate the compound in aqueous ethanol (0.1 M NaOH) with potentiometric monitoring. Compare results with computational predictions to refine substituent effect models .

Q. How can contradictory spectroscopic data (e.g., unexpected NOE correlations or splitting patterns) be resolved?

- Methodology :

- Variable-temperature NMR : If dynamic processes (e.g., rotational isomerism) are suspected, acquire spectra at 25°C and −40°C to freeze conformers. For example, hindered rotation around the formyl-phenyl bond may cause peak broadening at room temperature .

- 2D NMR (COSY, NOESY) : Map through-space interactions to distinguish regioisomers or confirm substituent positioning. For instance, NOE between the aldehyde proton and ortho-trifluoromethylphenyl protons confirms spatial proximity .

Q. What advanced purification strategies address challenges in isolating high-purity samples for biological assays?

- Methodology :

- Preparative HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to separate closely related impurities. Monitor UV absorption at 254 nm (aromatic π→π* transitions) .

- Adsorbent screening : Test activated carbon composites (e.g., graphene oxide-polyacrylonitrile mats) for selective adsorption of phenolic byproducts. Optimize pH (5–7) and contact time (30–60 mins) based on Langmuir isotherm models .

Q. How can substituent effects on thermodynamic stability be quantified for predictive synthesis?

- Methodology :

- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures under N₂. Compare with analogs to assess CF₃ group stability (typically increases thermal resistance by 20–30°C) .

- Response Surface Methodology (RSM) : Design experiments varying substituent position, solvent polarity, and temperature. Use ANOVA to identify dominant factors in yield and purity .

Q. Contradictions & Mitigation

Q. Discrepancies between computational and experimental pKa values: How to reconcile them?

属性

IUPAC Name |

2-hydroxy-3-[2-(trifluoromethyl)phenyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O2/c15-14(16,17)12-7-2-1-5-10(12)11-6-3-4-9(8-18)13(11)19/h1-8,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTXWLFODJFGFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC(=C2O)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20685272 | |

| Record name | 2-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20685272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261930-44-2 | |

| Record name | 2-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20685272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。